

Application Notes and Protocols for DAPK Substrate Peptide TFA In Vitro

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Compound of Interest

Compound Name: DAPK Substrate Peptide TFA

Cat. No.: B15603156

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Topic: How to Use DAPK Substrate Peptide TFA In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Death-Associated Protein Kinase 1 (DA PK1) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, primarily those leading to apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death).[1][2][3] As a crucial mediator of cell death induced by various stimuli such as interferon-gamma (IFN- γ), tumor necrosis factor-alpha (TNF- α), and Fas ligand, DA PK1 has emerged as a significant target in cancer research and neurodegenerative diseases.[2][3][4]

The **DA PK Substrate Peptide TFA** is a synthetic peptide specifically designed as a substrate for DA PK family kinases.[5][6] Its sequence, Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe (KKRPQRRYSNVF), provides a specific target for DA PK's phosphorylation activity, making it an essential tool for the in vitro characterization of this kinase.[6] The peptide is supplied as a trifluoroacetic acid (TFA) salt, a common counterion resulting from the peptide synthesis and purification process.[7][8] While TFA can occasionally interfere with cell-based assays, it is generally considered acceptable for in vitro kinase assays.[7]

Key Applications:

- **Measurement of DAPK Activity:** Quantifying the catalytic activity of purified DAPK1 or DAPK-containing cellular lysates.
- **Enzyme Kinetics:** Determining key kinetic parameters such as the Michaelis constant (K_m) and V_{max} for DAPK1.
- **Inhibitor Screening:** High-throughput screening (HTS) and characterization of potential DAPK1 inhibitors, including the determination of IC_{50} values.

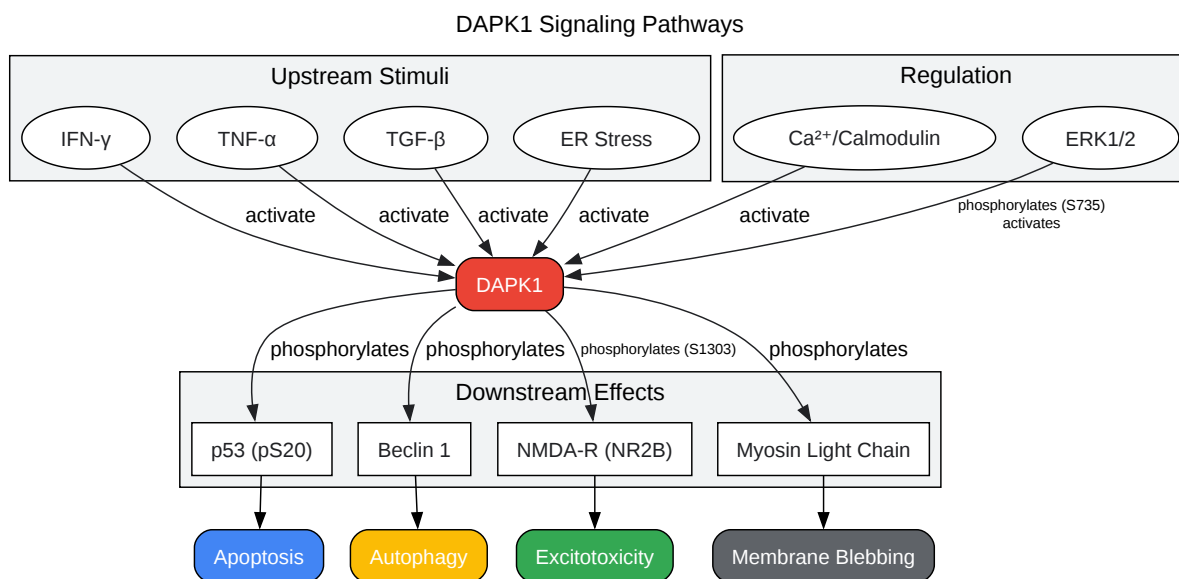
Quantitative Data Summary

The following table summarizes key quantitative parameters for **DAPK Substrate Peptide TFA** and selected DAPK1 inhibitors, providing a baseline for experimental design and data comparison.

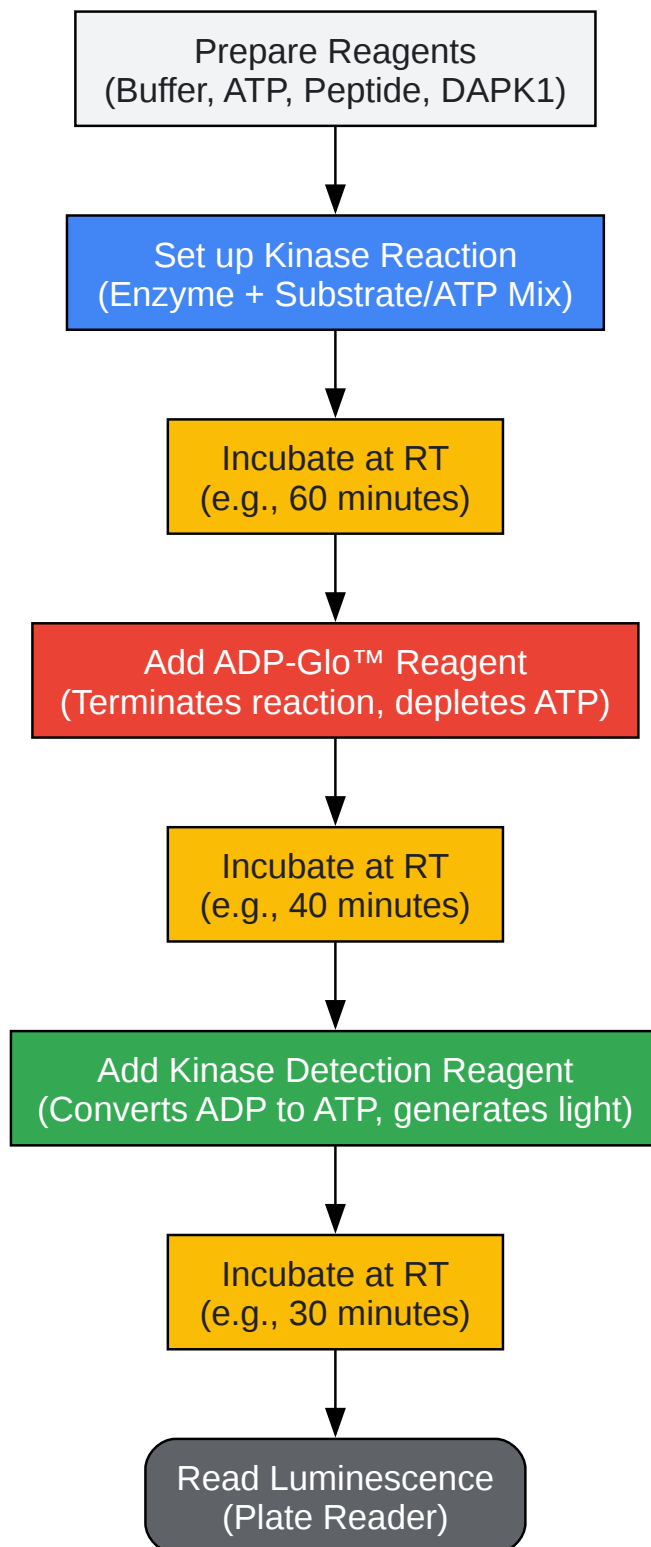
Compound/Substrate	Parameter	Value	Notes
DAPK Substrate Peptide TFA	K_m	9 μM	Michaelis constant for DAPK. [5] [6] [9] [10]
Isonicotinamide derivative 4q	IC_{50}	1.09 μM	A potent DAPK1 inhibitor lead compound. [2] [11]
STK17A/B-IN-1	IC_{50}	23 nM	A potent and selective inhibitor of STK17A, a DAPK family member. [5]
CK156	IC_{50}	182 nM	A highly selective DAPK inhibitor. [5]
DAPK1-IN-1	K_d	0.63 μM	Dissociation constant for DAPK1. [5]

DAPK1 Signaling Pathway Overview

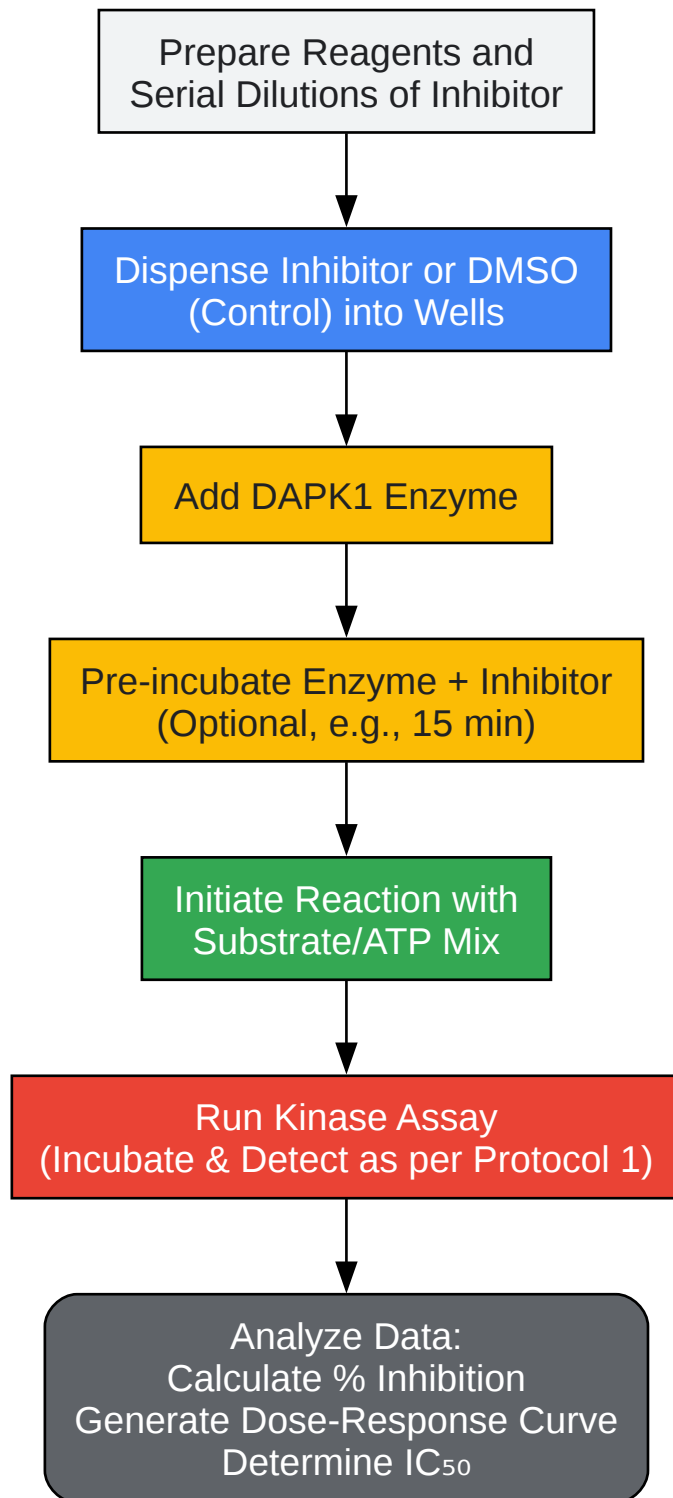
DAPK1 acts as a central node in stress-induced cell death pathways. It integrates signals from various upstream stimuli to phosphorylate a range of downstream targets, thereby executing apoptosis or autophagy.



Workflow: In Vitro DAPK1 Kinase Assay



Workflow: DAPK1 Inhibitor Screening

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